2-Acetyl-1-ethylpyrrole (also known as 1-ethyl-2-acetylpyrrole) is a nutty-flavored compound found in various food products like coffee, roasted nuts, and cocoa []. Researchers use it in flavor chemistry studies to understand the formation and perception of these flavors during food processing []. Additionally, they investigate its potential as a flavoring agent in food development [].
Due to its unique chemical properties, 2-acetyl-1-ethylpyrrole serves as a reference standard in analytical chemistry techniques [, ]. These techniques help identify and quantify the presence of this compound in various samples, such as food products, beverages, and biological matrices.
2-Acetyl-1-ethylpyrrole consists of a pyrrole ring with an ethyl group attached to the nitrogen atom and an acetyl group at the 2-position of the ring . The compound has a molecular weight of 137.1790 g/mol . Its structure plays a significant role in determining its chemical and physical properties, as well as its potential applications in various fields.
While the specific synthesis of 2-Acetyl-1-ethylpyrrole is not detailed in the search results, we can consider general methods for synthesizing similar compounds:
These methods would need to be optimized and validated specifically for 2-Acetyl-1-ethylpyrrole.
No specific interaction studies for 2-Acetyl-1-ethylpyrrole are mentioned in the provided search results. Further research would be needed to determine its interactions with other compounds, biological systems, or materials.
Several compounds share structural similarities with 2-Acetyl-1-ethylpyrrole:
The uniqueness of 2-Acetyl-1-ethylpyrrole lies in its specific substitution pattern, with both an ethyl group on the nitrogen and an acetyl group at the 2-position. This structure may confer distinct chemical and physical properties compared to its structural analogs.
Gas chromatography represents the primary analytical method for the separation and quantification of 2-acetyl-1-ethylpyrrole in complex matrices. The compound exhibits excellent chromatographic behavior on both polar and non-polar stationary phases, with optimal separation achieved using capillary columns of varying polarities [1] [2] [3]. The molecular structure of 2-acetyl-1-ethylpyrrole, characterized by its chemical formula C₈H₁₁NO and molecular weight of 137.18 grams per mole, facilitates effective gas chromatographic analysis under standard temperature programming conditions [4] [5] [6].
Stationary Phase Selection and Retention Characteristics
The selection of appropriate stationary phases proves critical for achieving baseline separation of 2-acetyl-1-ethylpyrrole from structurally related compounds. Wax-based columns, particularly the DB-WAX and TR-Waxms phases, demonstrate superior selectivity for acetylated pyrrole derivatives due to their polar nature and ability to interact with the carbonyl functionality [1] [7]. The compound elutes under standard temperature programming conditions, typically employing initial temperatures of 50-60°C with heating rates of 4-5°C per minute to final temperatures of 220-250°C [1] [3].
Purity Assessment Methodologies
Commercial preparations of 2-acetyl-1-ethylpyrrole typically achieve purities exceeding 98 percent when assessed by gas chromatography [5] [8]. The purity assessment involves integration of the target compound peak relative to all detected impurities, with particular attention to structural isomers and degradation products that may co-elute under certain conditions.
The compound exists as a clear liquid with coloration ranging from colorless to yellow to orange, depending on storage conditions and purity levels [4]. Storage under inert atmospheres at temperatures between 2-8°C helps maintain chemical stability and prevents oxidative degradation that could compromise analytical results [4].
Matrix Effects and Sample Preparation
The analysis of 2-acetyl-1-ethylpyrrole in complex food matrices requires careful consideration of matrix effects and appropriate sample preparation techniques. Extraction procedures typically employ solvent mixtures of ethyl alcohol and methylene chloride in equal proportions, with extraction temperatures maintained at 80°C for optimized recovery [2]. The average recovery of analytical methods ranges from 82.57 to 92 percent, with relative standard deviations between 5.09 and 7 percent [2] [9].
Headspace solid-phase microextraction techniques provide an alternative approach for volatile compound analysis, offering reduced sample preparation time and elimination of solvent-related interferences [1]. These methods prove particularly valuable for analyzing 2-acetyl-1-ethylpyrrole in aromatic rice samples and other food products where the compound contributes to characteristic flavor profiles.
Electron ionization mass spectrometry of 2-acetyl-1-ethylpyrrole produces characteristic fragmentation patterns that enable definitive structural identification. The molecular ion peak appears at mass-to-charge ratio 137, corresponding to the molecular formula C₈H₁₁NO [10] [6]. The fragmentation behavior follows predictable pathways consistent with the compound's functional group chemistry and structural features.
Primary Fragmentation Pathways
The most significant fragmentation occurs through alpha cleavage adjacent to the carbonyl group, resulting in the loss of the acetyl radical and formation of an ethylpyrrolyl cation at mass-to-charge ratio 94 [11] [12]. This fragmentation pathway represents the base peak in most electron ionization spectra and provides definitive evidence for the presence of the acetyl substituent.
Secondary fragmentation involves loss of the ethyl group from the nitrogen atom, producing a pyrrolyl-acetyl fragment at mass-to-charge ratio 109. This fragmentation pattern distinguishes 2-acetyl-1-ethylpyrrole from other substituted pyrrole derivatives and provides structural information about the substitution pattern [13].
McLafferty Rearrangement
The compound exhibits McLafferty rearrangement behavior characteristic of carbonyl-containing compounds with appropriately positioned hydrogen atoms [11] [12]. This rearrangement results in the formation of stable fragment ions through six-membered transition states, producing characteristic peaks that aid in structural elucidation.
The McLafferty fragmentation generates a fragment at mass-to-charge ratio 58, corresponding to acetyl-containing species formed through hydrogen rearrangement. This fragmentation pathway proves particularly diagnostic for acetylated pyrrole derivatives and helps distinguish them from other substitution patterns [9].
Ion Formation and Collision Cross Sections
Electrospray ionization mass spectrometry provides complementary information about the compound's ionization behavior under soft ionization conditions. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 138.09134 with a predicted collision cross section of 127.6 Ų [10]. Additional adduct ions include sodium [M+Na]⁺ at 160.07328 and ammonium [M+NH₄]⁺ at 155.11788, each with characteristic collision cross sections that aid in identification [10].
Negative ion mode electrospray ionization produces deprotonated molecular ions [M-H]⁻ at mass-to-charge ratio 136.07678, though this ionization mode proves less favorable for the compound due to its neutral character and lack of easily deprotonated functional groups [10].
Fragmentation Under Tandem Mass Spectrometry Conditions
Tandem mass spectrometry experiments using collision-induced dissociation provide detailed structural information about the compound's fragmentation pathways. The primary fragmentation occurs through loss of carbon monoxide from the acetyl group, producing a fragment at mass-to-charge ratio 109 [13]. Subsequent fragmentation involves ring opening and loss of small neutral molecules, generating characteristic fragment patterns that enable structural confirmation.
The fragmentation behavior under different collision energies reveals information about bond strengths and preferred dissociation pathways. Lower collision energies favor simple bond cleavages, while higher energies promote rearrangement reactions and more complex fragmentation patterns [14].
The spectroscopic characterization of 2-acetyl-1-ethylpyrrole presents several analytical challenges that require careful consideration of instrumental parameters and spectral interpretation techniques. These challenges arise from the compound's structural complexity, potential for conformational flexibility, and susceptibility to environmental influences that affect spectral quality and reproducibility.
Nuclear Magnetic Resonance Spectroscopy Complications
Proton nuclear magnetic resonance spectroscopy of 2-acetyl-1-ethylpyrrole reveals complex coupling patterns between the pyrrole ring protons and the substituent groups [15] [16]. The compound exhibits chemical shifts characteristic of aromatic pyrrole systems, with ring protons appearing between 6.2 and 7.1 parts per million [15]. However, the presence of multiple substituents creates overlapping multipicity patterns that complicate spectral interpretation.
The acetyl methyl group appears as a singlet at approximately 2.44 parts per million, while the ethyl substituent produces characteristic triplet and quartet patterns for the methyl and methylene groups, respectively [15] [16]. Long-range coupling between the acetyl group and adjacent ring protons creates additional complexity in the spectral analysis.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing at approximately 200 parts per million and aromatic carbons distributed between 110-140 parts per million [17] [18]. The complexity of the carbon spectrum increases due to the presence of multiple quaternary and substituted carbons that may exhibit similar chemical shifts.
Infrared Spectroscopy Interpretation Difficulties
Infrared spectroscopy of 2-acetyl-1-ethylpyrrole presents challenges related to overlapping absorption bands and environmental sensitivity [19] [20] [21]. The carbonyl stretching frequency appears in the expected region around 1635-1650 wavenumbers, but may overlap with aromatic carbon-carbon stretching vibrations [21] [22].
The pyrrole nitrogen-hydrogen stretching vibration typically appears as a broad absorption between 3200-3500 wavenumbers, but this region may be complicated by moisture absorption and hydrogen bonding effects [19] [20]. The compound's hygroscopic nature necessitates careful sample preparation and environmental control during spectroscopic measurements.
Ring breathing and deformation vibrations of the pyrrole system appear in the fingerprint region between 800-1600 wavenumbers, where overlapping absorptions from the ethyl and acetyl substituents create interpretation challenges [21] [22]. Computational methods and comparison with related compounds aid in band assignment and spectral interpretation.
Electronic Spectroscopy and Photochemical Behavior
Ultraviolet-visible spectroscopy of 2-acetyl-1-ethylpyrrole reveals electronic transitions characteristic of extended conjugated systems [23] [24] [25]. The compound exhibits absorption maxima in the near-ultraviolet region, with the exact wavelengths dependent on solvent polarity and environmental conditions.
The electronic excited states of pyrrole derivatives undergo rapid photochemical processes that complicate spectroscopic measurements [26] [27] [25]. Photoexcitation leads to nitrogen-hydrogen bond dissociation with ultrafast kinetics, requiring specialized techniques for studying the compound's photophysical properties.
The compound's electronic absorption spectrum overlaps with many environmental chromophores, necessitating careful background correction and baseline establishment procedures [23] [24]. Solvent effects significantly influence the absorption characteristics, requiring standardized measurement conditions for reproducible results.
Analytical Method Validation Challenges
The validation of analytical methods for 2-acetyl-1-ethylpyrrole encounters specific challenges related to the compound's chemical instability and matrix effects [2] [9] [28]. Standard solutions undergo gradual degradation, particularly when exposed to light and elevated temperatures, requiring frequent preparation and standardization.
Matrix-matched calibration standards prove essential for accurate quantification in food and environmental samples, but the complexity of preparing representative matrices creates practical difficulties [2] [9]. The compound's volatility necessitates careful attention to sample handling and storage conditions to prevent losses during analysis.
Method detection limits range from 0.01 milligrams per kilogram to 2.00 milligrams per liter, depending on the analytical technique and matrix complexity [2] [9] [28]. However, achieving these detection limits requires optimization of extraction procedures, chromatographic conditions, and detector parameters for each specific application.
Instrumental Limitations and Interference Management
Gas chromatography-mass spectrometry analysis of 2-acetyl-1-ethylpyrrole may encounter interference from co-eluting compounds with similar mass spectra [2] [7] [29]. The compound's relatively simple fragmentation pattern increases the likelihood of spectral overlap with structural analogs and degradation products.
High-resolution mass spectrometry provides improved specificity through accurate mass measurements, but the increased cost and complexity limit its routine application [9] [30]. Time-of-flight mass spectrometry offers excellent mass accuracy and full-spectrum acquisition capabilities that aid in interference identification and resolution.
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